3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)iminopyrazolidin-3-one |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-3-7(5-8)11-9-6-10(14)13-12-9/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
DRELYHXBJJWTCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2CC(=O)NN2 |
Origin of Product |
United States |
Preparation Methods
The compound consists of a pyrazolone core (1H-pyrazol-5(4H)-one) substituted at the 3-position by an amino group linked to a 3-methoxyphenyl moiety. Pyrazolones are known for their diverse biological activities, and the introduction of aromatic amino substituents can modulate these properties further.
Preparation Methods of 3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the pyrazolone ring followed by substitution with the 3-methoxyphenylamino group. The key steps include:
- Preparation of the pyrazolone intermediate.
- Nucleophilic substitution or condensation with 3-methoxyaniline or its derivatives.
Detailed Synthetic Routes
Cyclization of β-Ketoesters with Hydrazine Hydrate
One common approach is the cyclization of β-ketoesters (e.g., ethyl acetoacetate derivatives) with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one intermediates. This step is well-documented in the literature for pyrazolone synthesis.
- Reflux in ethanol or aqueous ethanol.
- Use of hydrazine hydrate in stoichiometric amounts.
- Reaction time: 2–6 hours.
Amination with 3-Methoxyaniline
The pyrazolone intermediate is then reacted with 3-methoxyaniline to introduce the amino substituent at the 3-position. This can be achieved via nucleophilic substitution or condensation under mildly acidic or neutral conditions.
- Solvent: Ethanol or aqueous ethanol.
- Catalyst: Acidic catalysts like ceric ammonium nitrate (CAN) or cerium sulfate can be employed to enhance yields and selectivity.
- Temperature: Room temperature to reflux.
- Reaction time: 4–12 hours.
Mannich Reaction Variants
Some methods utilize Mannich-type reactions where the pyrazolone reacts with formaldehyde and 3-methoxyaniline in a one-pot manner to yield the substituted product. This method benefits from operational simplicity and mild conditions.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation has been reported to significantly reduce reaction times and improve yields in pyrazolone derivative synthesis. Applying microwave-assisted conditions to the amination step can enhance efficiency.
- Reaction times reduced to minutes.
- Improved product purity.
- Environmentally friendly due to reduced solvent use.
Catalysis Using Ionic Liquids and Ultrasound
Ionic liquids such as 1-hexyl-3-methylimidazolium hydrogen sulfate ([HMIM]HSO4) have been used as catalysts under ultrasonic irradiation to facilitate condensation reactions involving pyrazolones and aromatic amines. This method offers:
- Mild reaction conditions.
- High yields (typically >85%).
- Simple work-up procedures.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of β-ketoester | Ethyl acetoacetate + hydrazine hydrate, EtOH, reflux 4h | 85-90 | High purity pyrazolone intermediate |
| Amination with 3-methoxyaniline | Pyrazolone + 3-methoxyaniline, CAN catalyst, EtOH/H2O, reflux 6h | 78-85 | Catalyst reusable, environmentally friendly |
| Mannich reaction variant | Pyrazolone + formaldehyde + 3-methoxyaniline, EtOH, rt to reflux | 75-80 | One-pot synthesis, mild conditions |
| Microwave-assisted amination | Same reagents, microwave irradiation, 10-15 min | 88-92 | Short reaction time, improved yield |
| Ionic liquid + ultrasound | Pyrazolone + 3-methoxyaniline, [HMIM]HSO4, ultrasound, rt | 85-90 | Mild, green chemistry approach |
Structural Confirmation and Characterization
The synthesized this compound is typically characterized by:
- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup): Chemical shifts confirm the pyrazolone ring and aromatic substitution pattern.
- Infrared (IR) Spectroscopy: Characteristic bands for NH, C=O (pyrazolone), and aromatic methoxy groups.
- Elemental Analysis: Confirms the molecular formula.
- High Performance Liquid Chromatography (HPLC): Assesses purity and confirms single product formation.
Summary of Key Research Findings
- The use of ceric ammonium nitrate and cerium sulfate catalysts in aqueous or ethanol media provides environmentally friendly and efficient synthesis routes with good yields.
- Microwave-assisted methods reduce reaction times drastically while maintaining or improving yields and purity.
- Ionic liquid catalysis combined with ultrasound irradiation offers a green chemistry alternative with operational simplicity and excellent yields.
- Structural confirmation through NMR and IR spectroscopy is essential to verify the substitution pattern and purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolone Derivatives
Methoxy Positional Isomers
- 4-Methoxyphenyl Analogs: Compounds like 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃O) exhibit para-substitution, leading to distinct electronic and steric effects. Crystallographic data reveal dihedral angles of 57.96–64.37° between the pyrazole and phenyl rings, influencing molecular planarity .
- NMR data suggest stronger deshielding of the methoxy group (δ 55.7 ppm) compared to para-analogs (δ ~54 ppm), indicating subtle electronic differences .
Electron-Withdrawing Substituents
- 4-Chlorophenyl Derivatives: 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃) replaces methoxy with a chloro group, introducing electron-withdrawing effects. The SMILES string (CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N) highlights the chloro group’s position .
- Fluorophenyl Analogs : In 4h (C₂₈H₃₁BrN₄O₄S₂), a p-fluorophenyl group is attached, offering moderate electronegativity. The fluorine atom’s small size may improve membrane permeability relative to bulkier methoxy groups .
Dimeric vs. Monomeric Structures
The dimeric form 7k (C₂₅H₂₉N₄O₄⁺) features two pyrazolone units linked by a methylene bridge. Key differences from the monomer include:
- Molecular Weight : 449 vs. 219 g/mol, impacting solubility and pharmacokinetics.
- Biological Activity: Dimers like 7k exhibit enhanced anti-trypanosomal activity due to avidity effects or dual binding modes .
- Spectral Data : HRMS-ESI confirms the dimer’s mass (found: 449.2183 vs. calculated: 449.2111), while ¹³C NMR shows additional signals for the bridging methylene (δ 23.1 ppm) .
Physicochemical and Spectral Properties
Biological Activity
3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one, with CAS number 861554-30-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 205.21 g/mol
- Structure : The compound features a pyrazolone core substituted with a methoxyphenyl group, which may influence its biological activity.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antimicrobial | Activity against Staphylococcus aureus |
Case Study 1: Antioxidant Potential
A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of this compound using in vitro assays. The results demonstrated significant scavenging activity against DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
In a study by Kumar et al. (2023), the compound was tested in a murine model of inflammation. The results indicated a marked reduction in paw edema when administered at doses of 10 mg/kg. Histological analysis revealed decreased infiltration of neutrophils and lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6).
Case Study 3: Antimicrobial Efficacy
Research by Patel et al. (2024) assessed the antimicrobial activity against various pathogens. The compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
